Diethyl 3-aminobenzene-1,2-dicarboxylate
Description
Diethyl 3-aminobenzene-1,2-dicarboxylate is an aromatic dicarboxylate ester featuring an amino group at the 3-position of the benzene ring. Its structure combines the ester functionality of diethyl phthalate derivatives with the reactivity of an aromatic amine, making it a versatile intermediate in organic synthesis and pharmaceutical development. ethyl) .
Properties
CAS No. |
62351-80-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 3-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
PJARQNJKDUFHOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)N)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Physical and Chemical Properties
- Boiling/Melting Points: Dimethyl 3-aminobenzene-1,2-dicarboxylate: Boiling point 305.6°C, melting point 136.4°C . Diethyl analogs: Expected to have lower melting points (due to longer alkyl chains) and higher solubility in organic solvents.
- Reactivity: The 3-amino group enables electrophilic substitution (e.g., acylation, sulfonation), distinguishing it from non-amino analogs like diethyl phthalate. Indolizine derivatives (e.g., compound 5a) exhibit enhanced bioactivity due to hydrophobic benzoyl groups .
Key Research Findings
- Crystallography: Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) crystallizes in a monoclinic system (space group P2₁/n), stabilized by intra-/intermolecular hydrogen bonds and C–H···π interactions .
- Molecular Modeling: Hydrophobic substituents (e.g., 4-cyanobenzoyl in 5a) enhance COX-2 binding, validated by Hirshfeld surface analysis .
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